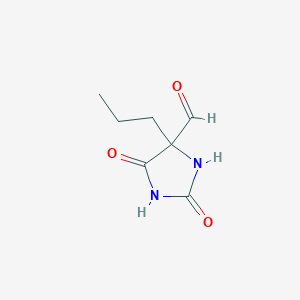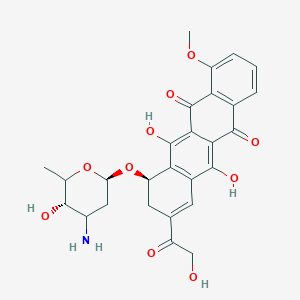
9,10-Anhydro Doxorubicin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,10-Anhydro Doxorubicin is a derivative of the well-known anthracycline antibiotic, doxorubicin. It is characterized by its unique molecular structure, which includes a tetracyclic quinoid aglycone linked to an amino sugar moiety. This compound is primarily used in research settings and has shown potential in various scientific applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Anhydro Doxorubicin typically involves the dehydration of doxorubicin. This process can be achieved through various chemical reactions, including the use of dehydrating agents such as trifluoroacetic anhydride. The reaction conditions often require controlled temperatures and specific solvents to ensure the successful formation of the anhydro compound .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of this compound in a laboratory setting provides a foundation for potential scale-up. The process involves precise control of reaction parameters to maintain the integrity of the compound .
化学反应分析
Types of Reactions: 9,10-Anhydro Doxorubicin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinone derivatives, while reduction can produce hydroquinone forms .
科学研究应用
9,10-Anhydro Doxorubicin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the chemical behavior of anthracyclines.
Biology: Researchers utilize it to investigate cellular responses to anthracycline derivatives.
Medicine: It serves as a reference compound in the development of new anticancer drugs.
Industry: The compound is employed in the quality control of doxorubicin production
作用机制
The mechanism of action of 9,10-Anhydro Doxorubicin involves several pathways:
DNA Intercalation: The compound intercalates into DNA, disrupting the replication process.
Topoisomerase II Inhibition: It inhibits the enzyme topoisomerase II, preventing DNA repair.
Reactive Oxygen Species Generation: The compound generates reactive oxygen species, leading to cellular damage and apoptosis
相似化合物的比较
Doxorubicin: The parent compound, widely used in chemotherapy.
Daunorubicin: Another anthracycline antibiotic with similar properties.
Epirubicin: A derivative of doxorubicin with altered pharmacokinetics.
Uniqueness: 9,10-Anhydro Doxorubicin is unique due to its anhydro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
属性
分子式 |
C27H27NO10 |
|---|---|
分子量 |
525.5 g/mol |
IUPAC 名称 |
(7R)-7-[(2R,5S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,11-dihydroxy-9-(2-hydroxyacetyl)-4-methoxy-7,8-dihydrotetracene-5,12-dione |
InChI |
InChI=1S/C27H27NO10/c1-10-23(31)14(28)8-18(37-10)38-17-7-11(15(30)9-29)6-13-20(17)27(35)22-21(25(13)33)24(32)12-4-3-5-16(36-2)19(12)26(22)34/h3-6,10,14,17-18,23,29,31,33,35H,7-9,28H2,1-2H3/t10?,14?,17-,18+,23-/m1/s1 |
InChI 键 |
GNZRKCZTDXRJOT-HILQLSPYSA-N |
手性 SMILES |
CC1[C@H](C(C[C@@H](O1)O[C@@H]2CC(=CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)C(=O)CO)N)O |
规范 SMILES |
CC1C(C(CC(O1)OC2CC(=CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)C(=O)CO)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


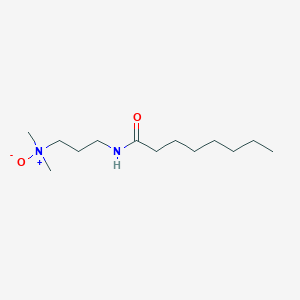
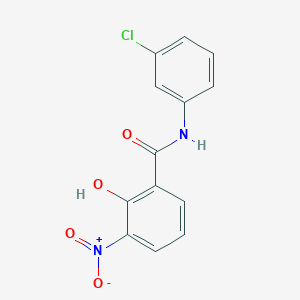
![Ethanaminium, N-[4-[[4-[bis(2-hydroxyethyl)amino]phenyl](3-sulfophenyl)methylene]-2,5-cyclohexadien-1-ylidene]-2-hydroxy-N-(2-hydroxyethyl)-, inner salt](/img/structure/B13802068.png)
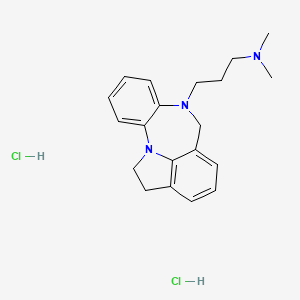

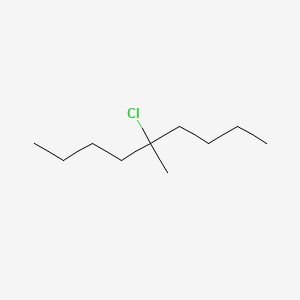
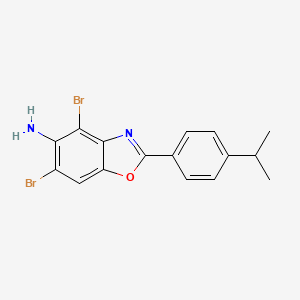
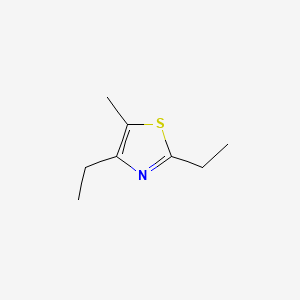
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B13802113.png)
![2-[[2-(4-Chloro-2-methylphenoxy)acetyl]carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13802114.png)

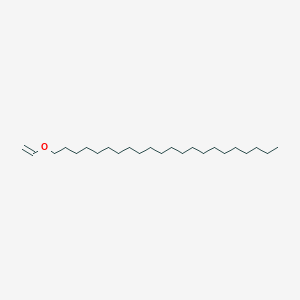
![1,5,6-Trimethyl-4-oxo-1H-4lambda~5~-imidazo[4,5-b]pyrazine](/img/structure/B13802136.png)
